6-Bis(2-chloroethyl)amino-m-toluic acid

Catalog No.
S15333678
CAS No.
5977-34-4
M.F
C12H15Cl2NO2
M. Wt
276.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bis(2-chloroethyl)amino-m-toluic acid

CAS Number

5977-34-4

Product Name

6-Bis(2-chloroethyl)amino-m-toluic acid

IUPAC Name

2-[bis(2-chloroethyl)amino]-5-methylbenzoic acid

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

InChI

InChI=1S/C12H15Cl2NO2/c1-9-2-3-11(10(8-9)12(16)17)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17)

InChI Key

VNYPKPWUBJWTDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CCCl)CCCl)C(=O)O

6-Bis(2-chloroethyl)amino-m-toluic acid is a chemical compound characterized by its structure, which includes a toluic acid moiety substituted with a bis(2-chloroethyl)amino group. Its molecular formula is C12H15Cl2N2O2C_{12}H_{15}Cl_2N_2O_2 and it is recognized for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of the bis(2-chloroethyl)amino group is significant as it contributes to the compound's reactivity and biological activity, particularly in forming covalent bonds with DNA, which is crucial for its cytotoxic effects.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially yielding alcohols or amines.
  • Substitution: The presence of the bis(2-chloroethyl)amino groups allows for nucleophilic substitution reactions, where nucleophiles such as amines can react under basic conditions.

These reactions are crucial for modifying the compound to enhance its efficacy or alter its properties for specific applications .

6-Bis(2-chloroethyl)amino-m-toluic acid exhibits notable biological activity, particularly its cytotoxic properties. The mechanism of action primarily involves the formation of covalent bonds with DNA, leading to cross-linking that disrupts DNA replication and transcription processes. This property makes it a candidate for anticancer therapies, as it can inhibit cell proliferation and induce apoptosis in cancer cells. Studies have shown that similar compounds with bis(2-chloroethyl)amino groups have demonstrated effectiveness against various types of cancers, including lymphomas and solid tumors .

The synthesis of 6-bis(2-chloroethyl)amino-m-toluic acid typically involves multi-step organic reactions. A common route starts with m-toluic acid, which can be reacted with 2-chloroethylamine under acidic conditions to introduce the bis(2-chloroethyl)amino substituent. The reaction conditions must be optimized to ensure high yield and purity. In industrial settings, this process may be scaled up using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the final product .

6-Bis(2-chloroethyl)amino-m-toluic acid has several applications:

  • Medicinal Chemistry: It is primarily investigated for its potential use as an anticancer agent due to its ability to cross-link DNA and induce cytotoxic effects.
  • Organic Synthesis: This compound serves as a reagent in various organic synthesis processes, allowing for the creation of more complex molecules.
  • Biochemical Research: It is studied for interactions with biological macromolecules, contributing to our understanding of drug mechanisms and cellular processes .

Research on 6-bis(2-chloroethyl)amino-m-toluic acid includes interaction studies that focus on how this compound interacts with cellular components such as DNA and proteins. These studies reveal that its ability to form covalent bonds with DNA leads to significant biological consequences, including inhibition of cell division and triggering apoptotic pathways in cancer cells. Understanding these interactions helps in designing more effective derivatives and enhancing therapeutic efficacy .

Several compounds share structural similarities with 6-bis(2-chloroethyl)amino-m-toluic acid. These include:

  • 4-Bis(2-chloroethyl)amino-benzoic acid
  • 4-Bis(2-chloroethyl)amino-benzaldehyde
  • 4-Bis(2-chloroethyl)amino-phenylbutyric acid

Uniqueness

What distinguishes 6-bis(2-chloroethyl)amino-m-toluic acid from these similar compounds is its unique methoxyphenyl group, which enhances its reactivity and potential biological activity. This structural feature allows for diverse interactions within biological systems and may contribute to improved therapeutic profiles compared to other bis(2-chloroethyl)aminated compounds .

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.0479841 g/mol

Monoisotopic Mass

275.0479841 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-11

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